Bis(1-ethylbutyl) Phthalate

Beschreibung

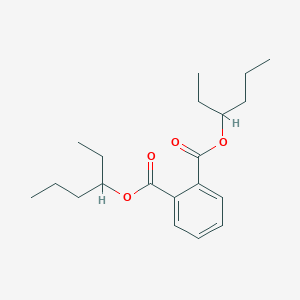

Structure

3D Structure

Eigenschaften

IUPAC Name |

dihexan-3-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-11-15(7-3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(8-4)12-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFFEZZIWZVQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334549 | |

| Record name | Bis(1-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166391-23-7 | |

| Record name | Bis(1-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating Bis(1-ethylbutyl) Phthalate in the Landscape of Polymer Science

An In-Depth Technical Guide to Bis(1-ethylbutyl) Phthalate: Structure, Properties, and Methodologies

This compound is a chemical compound belonging to the family of phthalic acid esters (PAEs). Phthalates are a class of compounds widely utilized as plasticizers, which are additives incorporated into polymers to enhance their flexibility, durability, and workability.[1][2] While numerous phthalates exist, each with distinct properties conferred by its unique alcohol side chains, this compound serves as a significant model compound in materials science and polymer research.[3] Its primary application lies in studying the fundamental effects of plasticizers on the mechanical properties, flexibility, and glass transition temperature (Tg) of polymers, most notably polyvinyl chloride (PVC).[3][4]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. It will cover the compound's core chemical and physical characteristics, plausible synthesis routes, established analytical methods for its detection, and a discussion of its toxicological profile within the broader context of phthalate esters. It is crucial to distinguish this compound (CAS RN: 166391-23-7) from its structural isomer, Bis(2-ethylbutyl) phthalate (CAS RN: 7299-89-0), as variations in the alkyl chain structure can influence physical properties and biological interactions.[5][6]

Core Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 166391-23-7 | [1][7] |

| IUPAC Name | dihexan-3-yl benzene-1,2-dicarboxylate | [3] |

| Molecular Formula | C₂₀H₃₀O₄ | [1][7] |

| Molecular Weight | 334.45 g/mol | [1][7] |

| InChI Key | InChI=1S/C20H30O4/c1-5-11-15(7-3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(8-4)12-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 | [3] |

The molecular structure consists of a central phthalic acid moiety to which two 1-ethylbutyl (or hexan-3-yl) ester groups are attached. This structure is visualized in the following diagram.

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Methodologies

The detection and quantification of phthalates in various matrices (e.g., polymers, environmental samples, consumer products) are critical for quality control, regulatory compliance, and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for phthalate analysis due to its high sensitivity and specificity. [8][9]

Protocol: Quantification of this compound in a Polymer Matrix via GC-MS

This protocol is adapted from standard EPA methodologies and common laboratory practices for phthalate analysis. [8]

-

Sample Preparation (Solvent Extraction):

-

Cryogenically grind or finely divide a known mass of the polymer sample to maximize surface area.

-

Place the sample into a glass vial with a solvent-resistant cap. Phthalates are ubiquitous, so meticulous cleaning of all glassware is essential to avoid contamination. [10][11] * Add a precise volume of an appropriate extraction solvent, such as a 1:1 mixture of hexane and acetone. [8] * Spike the sample with an internal standard (e.g., a deuterated phthalate like Bis(2-ethylhexyl) phthalate-d4) for accurate quantification. [12] * Extract the phthalates by sonicating and/or shaking the vial, possibly with gentle heating, for a defined period (e.g., 30-60 minutes). [8] * Centrifuge the sample and transfer the supernatant (the solvent extract) to a clean vial for analysis.

-

-

GC-MS Analysis:

-

Instrument Setup: Use a GC system equipped with a suitable capillary column (e.g., ZB-5MSplus) and a mass spectrometer detector. [11] * Injection: Inject a small volume (e.g., 1 µL) of the solvent extract into the heated GC inlet.

-

Chromatographic Separation: Implement a temperature program in the GC oven to separate the components of the extract based on their boiling points and column interactions. A typical program might start at 60°C and ramp up to 300°C. [11] * Mass Spectrometric Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The detector records the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify its concentration by comparing the peak area of a characteristic ion to the peak area of the internal standard, using a pre-established calibration curve. [10]

-

Toxicological Profile and Environmental Considerations

As a member of the phthalate class, this compound is subject to the scrutiny applied to these compounds as a whole. The primary toxicological concern associated with many phthalates is their potential to act as endocrine-disrupting chemicals (EDCs). [2][13]

-

Endocrine Disruption: Many phthalates, particularly lower molecular weight ones, have been shown to exhibit anti-androgenic properties, meaning they can interfere with the normal function of male hormones. [13][14]This has raised concerns about potential effects on the reproductive and developmental systems, especially following exposure during critical windows of development. [2]* Metabolism: In the body, phthalate diesters like this compound are expected to be rapidly metabolized by lipases into their corresponding monoester, mono-(1-ethylbutyl) phthalate, and the alcohol, 1-ethylbutanol. [15]The monoester is often the more biologically active metabolite.

-

Mixture Effects: Humans are typically exposed to a mixture of various chemicals, including multiple phthalates and other EDCs like Bisphenol A (BPA). [16][17]Research is ongoing to understand the cumulative or synergistic effects of these chemical mixtures, which may differ from the effects of the individual compounds alone. [13][14][17] It is important to note that specific toxicological data for this compound (CAS 166391-23-7) is not as extensive as for more common phthalates like DEHP or DBP. Therefore, risk assessment often relies on read-across approaches from structurally similar compounds. Given the increasing regulatory action on certain phthalates, particularly in consumer products and children's toys, any application of this compound would require a thorough toxicological evaluation. [2]

Conclusion

This compound is a technically significant phthalate ester that serves as both a functional plasticizer and a valuable research tool. Its chemical identity is well-defined, and its physicochemical properties are consistent with those of other high molecular weight phthalates. While specific synthesis and analytical protocols can be readily developed from established methodologies for the broader phthalate class, a comprehensive understanding of its specific toxicological and environmental profile requires further dedicated investigation. For researchers in materials science and drug development, this compound offers a platform for exploring the structure-property relationships that govern polymer performance, while also underscoring the ongoing need to evaluate the health and environmental impact of chemical additives.

References

-

National Center for Biotechnology Information. (n.d.). Diisobutyl phthalate. PubChem. [Link]

-

Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. [Link]

-

Tivari, S., & Stefaniak, A. B. (2023). Phthalates Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Sciarrone, D., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. CORE. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester. NIST Chemistry WebBook. [Link]

-

Zare, F., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Brieflands. [Link]

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(2-ethylhexyl) phthalate. NIST Chemistry WebBook. [Link]

-

Urban, M., & Cabaj, J. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences. [Link]

-

Buha, A., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. MDPI. [Link]

-

Baram, G. I., et al. (2000). Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. ResearchGate. [Link]

-

Chrobak, A., et al. (2020). Yield of bis(2-ethylhexyl) phthalate obtained in the reaction of... ResearchGate. [Link]

-

Sargis, R. M., & Padmanabhan, V. (2022). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-ethylbutyl) phthalate. PubChem. [Link]

-

Tassinari, R., et al. (2021). Toxicological Assessment of Oral Co-Exposure to Bisphenol A (BPA) and Bis(2-ethylhexyl) Phthalate (DEHP) in Juvenile Rats at Environmentally Relevant Dose Levels: Evaluation of the Synergic, Additive or Antagonistic Effects. PubMed. [Link]

-

Skrzypek, J., & Lachowska, M. (2007). Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations. ResearchGate. [Link]

-

Buha, A., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) terephthalate. [Link]

-

Chrobak, A., et al. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. Semantic Scholar. [Link]

- Google Patents. (n.d.).

Sources

- 1. usbio.net [usbio.net]

- 2. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 7299-89-0: Bis(2-ethylbutyl) phthalate | CymitQuimica [cymitquimica.com]

- 5. This compound | 166391-23-7 [chemicalbook.com]

- 6. bis(2-ethylbutyl)phthalate , 95% , 7299-89-0 - CookeChem [cookechem.com]

- 7. scbt.com [scbt.com]

- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. brieflands.com [brieflands.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. isotope.com [isotope.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 16. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicological Assessment of Oral Co-Exposure to Bisphenol A (BPA) and Bis(2-ethylhexyl) Phthalate (DEHP) in Juvenile Rats at Environmentally Relevant Dose Levels: Evaluation of the Synergic, Additive or Antagonistic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(1-ethylbutyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-ethylbutyl) phthalate, identified by the CAS number 166391-23-7, is a phthalic acid ester (PAE).[1] Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of various polymer products.[2] While this compound is not as extensively studied as other common phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), its structural characteristics place it within this significant family of industrial chemicals. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, probable synthesis routes, analytical methodologies for its detection, and a discussion of its potential toxicological and environmental implications based on the broader understanding of phthalate esters.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in various matrices and for developing appropriate analytical and handling procedures.

| Property | Value | Reference |

| CAS Number | 166391-23-7 | [1] |

| Molecular Formula | C20H30O4 | [1] |

| Molecular Weight | 334.45 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | [3] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

General Reaction Scheme

The synthesis involves the reaction of phthalic anhydride with two equivalents of 1-ethylbutanol, typically in the presence of an acid catalyst, to form this compound and water.

Sources

Solubility of Bis(1-ethylbutyl) Phthalate in Organic Solvents: A Methodological and Predictive Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bis(1-ethylbutyl) phthalate, a member of the phthalic acid ester (PAE) family, serves as a plasticizer in various polymer applications.[1] For researchers, scientists, and drug development professionals, understanding its solubility characteristics in organic solvents is paramount for applications ranging from polymer science to its use as an analytical standard and its evaluation in toxicological studies.[2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a robust framework based on the known physicochemical behaviors of structurally similar phthalates. We will detail the theoretical principles governing its solubility, provide a comprehensive, self-validating experimental protocol for its determination, and discuss the state-of-the-art analytical techniques for its quantification.

Introduction to this compound

This compound (BEBP) is an organic compound characterized by a benzene ring with two ester side chains.[1] As a phthalate, it belongs to a class of chemicals widely used to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC).[3][4]

Key Physicochemical Properties:

-

General Class Properties: Phthalate esters are known for their high boiling points, low water solubility, and high solubility in many organic solvents.[6][7][8]

The solubility of a compound like BEBP is critical for its application. In a drug development context, related phthalates have been used as excipients in pharmaceutical formulations, primarily as plasticizers in the enteric coatings of oral drug products.[9][10] However, it is crucial to note that certain phthalates, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), have been identified as developmental and reproductive toxicants, leading the U.S. Food and Drug Administration (FDA) to recommend avoiding their use as excipients in drug products.[9][11] Understanding the solubility of novel or less-studied phthalates like BEBP is the first step in evaluating their potential utility and safety.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility. BEBP, with its large alkyl side chains and aromatic core, is a relatively nonpolar molecule. Therefore, its solubility is expected to be highest in nonpolar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | High | The nonpolar alkyl chains of BEBP have strong van der Waals interactions with aliphatic solvents. Phthalates are effectively extracted from matrices using hexane.[12][13] |

| Nonpolar Aromatic | Toluene, Benzene | Very High | The aromatic core of BEBP interacts favorably with aromatic solvents through π-π stacking, in addition to van der Waals forces. |

| Halogenated | Dichloromethane (DCM) | Very High | DCM is an effective solvent for extracting phthalates from various matrices due to its ability to dissolve a wide range of organic compounds.[12] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can effectively solvate the BEBP molecule. THF is a known solvent for polymers containing phthalates.[14] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Ketones are polar aprotic solvents that are generally good solvents for phthalate esters. |

| Esters | Ethyl Acetate | High | As an ester itself, BEBP is expected to be highly miscible with other simple esters like ethyl acetate. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The polarity and hydrogen-bonding nature of short-chain alcohols make them less ideal solvents for the large, nonpolar BEBP molecule. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol). |

| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | BEBP lacks significant hydrogen bonding capability and is too nonpolar to dissolve in water. While acetonitrile is used to selectively extract phthalates from fatty matrices, the fat itself has low solubility in it, suggesting limited solubility for BEBP.[6][12] |

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The equilibrium solubility method is a reliable and widely accepted technique.[15] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of BEBP.

Detailed Step-by-Step Protocol

Materials:

-

This compound (highly purified)[1]

-

Analytical grade organic solvents

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

High-speed centrifuge

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, if needed)

-

Volumetric flasks

-

Analytical instrument (HPLC-UV or GC-MS)

Methodology:

-

Preparation: Add an excess amount of solid BEBP to a series of vials containing a precise volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate at a consistent speed for 24 to 48 hours. A preliminary time-course study can be run to determine the minimum time required to reach equilibrium (i.e., the point where the measured concentration no longer increases).

-

Phase Separation: Remove the vials from the shaker and allow them to stand for 1-2 hours. Transfer the slurry to centrifuge tubes and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet. For certain analyses, filtering the supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents) can provide an extra level of assurance that no solid particulates are carried over.

-

Quantification: Prepare a precise dilution of the supernatant with the appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method as described below.

Analytical Quantification of this compound

Accurate quantification is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for analyzing phthalates.[7][13][16]

Method 1: HPLC with UV Detection

HPLC is a robust technique for non-volatile compounds like BEBP.[16]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v) is often effective for separating phthalates.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to approximately 230 nm, where the phthalate aromatic ring exhibits strong absorbance.[16]

-

Quantification: Prepare a calibration curve using standards of known BEBP concentration. The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for low-concentration measurements and confirming compound identity.[7][13][17]

-

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]

-

Carrier Gas: Helium at a constant flow rate.[13]

-

Injection: Splitless injection mode for trace analysis.[13]

-

Temperature Program: An oven temperature gradient is used to separate the analyte from any solvent impurities (e.g., start at 100°C, ramp to 280°C).

-

Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode. By monitoring characteristic ions of BEBP (e.g., m/z 149, a common phthalate fragment), sensitivity and selectivity are greatly enhanced.[7][17]

-

Quantification: A calibration curve is constructed based on the peak area of the target ion versus concentration. An internal standard may be used to improve precision.[7][17]

Factors Influencing Solubility

The solubility of BEBP is not a fixed value but is influenced by several environmental and chemical factors. Understanding these relationships is key to controlling and manipulating the compound in solution.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic. Therefore, an increase in temperature will generally increase both the rate of dissolution and the equilibrium solubility. This relationship should be confirmed experimentally for each solvent system.

-

Solvent Properties: As detailed in Table 1, the polarity and chemical nature of the solvent are the most critical factors. A solvent that has similar intermolecular forces to BEBP will be the most effective.

-

Pressure: For the solubility of a solid or liquid in a liquid solvent, the effect of pressure is generally negligible.

Conclusion and Field Perspective

While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, its behavior can be reliably predicted based on the extensive knowledge of similar phthalate esters. As a large, nonpolar molecule, it will exhibit high solubility in nonpolar and moderately polar organic solvents like toluene, dichloromethane, and ethyl acetate, with progressively lower solubility in more polar solvents like alcohols.

For drug development professionals and researchers requiring precise quantitative data, the robust equilibrium solubility method detailed in this guide, coupled with a validated analytical technique such as HPLC-UV or GC-MS, provides a clear and reliable path forward. This approach not only generates the necessary data but also ensures its accuracy and reproducibility, which is the bedrock of sound scientific and formulation work. Given the regulatory scrutiny of phthalates, establishing such fundamental data is an indispensable step in the evaluation of any new or alternative excipient.[11]

References

-

United States Biological. (n.d.). This compound - Data Sheet.

-

ChemicalBook. (n.d.). This compound | 166391-23-7.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound.

-

Sigma-Aldrich. (2025). Safety Data Sheet - Bis(2-ethylhexyl) phthalate.

-

Fisher Scientific. (2025). Safety Data Sheet - Dibutyl phthalate.

-

Petersen, J. H., & Wagner, J. (2002). Methods for the determination of phthalates in food. JRC Publications Repository.

-

KWR Water Research Institute. (2023). Method development for the quantitative analysis of bisphenols and screening of phthalates.

-

ResearchGate. (2001). Solubilities and surface activities of phthalates investigated by surface tension measurements.

-

Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship.

-

Kubwabo, C., & Kosarac, I. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Analytical Sciences.

-

Actylis Lab Solutions. (2020). Material Safety Data Sheet - Dibutyl Phthalate.

-

Benchchem. (n.d.). This compound | High-Purity Reagent.

-

Bogdanović, D., et al. (2019). Simultaneous determination of five phthalates in white spirits using liquid-liquid extraction followed by gas chromatography-mass spectrometry. Journal of the Serbian Chemical Society.

-

D'Auria, M., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. Molecules.

-

Farajzadeh, M. A., et al. (2016). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Pharmaceutical and Biomedical Research.

-

Cheméo. (n.d.). 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester (CAS 7299-89-0).

-

Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate.

-

Slideshare. (2018). solubility experimental methods.pptx.

-

FDA Law Blog. (2012). FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients.

-

CymitQuimica. (n.d.). CAS 17851-53-5: Butyl isobutyl phthalate.

-

U.S. Food and Drug Administration (FDA). (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.

-

ResearchGate. (2023). Extraction and determination methods of phthalates.

-

PubChem. (n.d.). Diisobutyl phthalate.

-

ACG Publications. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.

-

National Institutes of Health (NIH). (2018). Bisphenol A and Phthalates: How Environmental Chemicals Are Reshaping Toxicology.

-

ResearchGate. (2022). Phthalates in commonly used pharmaceuticals.

-

ChemicalBook. (n.d.). Dibutyl phthalate-Application, Uses, Toxicity, Mechanism of action.

Sources

- 1. usbio.net [usbio.net]

- 2. benchchem.com [benchchem.com]

- 3. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 4. Bisphenol A and Phthalates: How Environmental Chemicals Are Reshaping Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. opus.govst.edu [opus.govst.edu]

- 17. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Environmental Fate and Transport of Bis(1-ethylbutyl) Phthalate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Environmental Journey of a Unique Phthalate Ester

Bis(1-ethylbutyl) phthalate, a member of the vast phthalate ester family, presents a unique case study in environmental science. While extensive research has focused on common phthalates like DEHP and DBP, the environmental dynamics of this branched-chain diester remain less characterized. This guide is crafted to provide a comprehensive technical overview of the environmental fate and transport of this compound. By integrating established principles of environmental chemistry with predictive modeling and insights from structurally similar compounds, we aim to equip researchers and professionals with the foundational knowledge to assess its environmental impact, design relevant studies, and develop informed risk management strategies. Our approach emphasizes the causality behind environmental processes, ensuring that this document serves not just as a repository of information, but as a tool for critical scientific reasoning.

Section 1: Physicochemical Characteristics - The Blueprint of Environmental Behavior

The environmental journey of any chemical is fundamentally dictated by its intrinsic physicochemical properties. For this compound, a lack of extensive experimental data necessitates the use of robust predictive models. The U.S. Environmental Protection Agency's EPI Suite™, a widely accepted quantitative structure-activity relationship (QSAR) modeling tool, provides reliable estimates for these crucial parameters[1][2][3][4][5]. These properties govern its partitioning between air, water, soil, and biota, and its susceptibility to various degradation mechanisms.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Significance in Environmental Fate and Transport |

| Molecular Formula | C₂₀H₃₀O₄ | Defines the basic structure and elemental composition. |

| Molecular Weight | 334.45 g/mol [6] | Influences volatility and diffusion rates. |

| Water Solubility | 0.23 mg/L | Low solubility suggests a tendency to partition from water to solid phases like soil and sediment. |

| Vapor Pressure | 1.3 x 10⁻⁶ mm Hg | Low vapor pressure indicates it is not highly volatile and will primarily exist in condensed phases. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.5 | A high Log Kₒw signifies strong lipophilicity and a high potential for bioaccumulation in fatty tissues of organisms. |

| Log Kₒc (Organic Carbon-Water Partition Coefficient) | 5.2 | A high Log Kₒc indicates a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in these compartments. |

| Henry's Law Constant | 1.8 x 10⁻⁷ atm-m³/mol | A low value suggests that volatilization from water is not a significant transport pathway. |

Note: All estimated values are derived from the US EPA EPI Suite™ unless otherwise cited.

The interplay of these properties suggests that this compound, upon release into the environment, will predominantly associate with soil and sediment, with a low potential for atmospheric transport. Its high lipophilicity raises concerns about its potential to bioaccumulate in aquatic and terrestrial organisms.

Section 2: Environmental Degradation Pathways - The Transformation of a Contaminant

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized into biotic (biodegradation) and abiotic (hydrolysis and photolysis) pathways.

Biodegradation: The Microbial Metabolism of a Branched Phthalate

Biodegradation is a primary mechanism for the removal of phthalates from the environment. While specific studies on this compound are scarce, the degradation pathways can be inferred from research on structurally similar branched-chain phthalates like di(2-ethylhexyl) phthalate (DEHP)[7][8][9].

The initial and rate-limiting step in the aerobic biodegradation of phthalate esters is the enzymatic hydrolysis of the ester bonds by esterases or lipases, leading to the formation of the monoester, mono(1-ethylbutyl) phthalate, and 1-ethylbutanol. The monoester is then further hydrolyzed to phthalic acid and another molecule of 1-ethylbutanol. Phthalic acid is a central intermediate that is subsequently degraded by many microorganisms through protocatechuate to intermediates of the Krebs cycle[6].

The branched nature of the 1-ethylbutyl side chains in this compound may influence the rate of biodegradation. Steric hindrance can affect the efficiency of the initial enzymatic attack compared to straight-chain phthalates[10]. However, various microbial species have demonstrated the ability to degrade branched phthalates[7][8].

Under anaerobic conditions, the degradation of phthalates also proceeds through the initial hydrolysis to phthalic acid. The subsequent degradation of phthalic acid follows a different pathway, often involving the formation of benzoyl-CoA before ring cleavage[11].

Abiotic Degradation: The Role of Hydrolysis and Photolysis

While biodegradation is often the dominant degradation process, abiotic mechanisms can contribute to the transformation of this compound, particularly in specific environmental compartments.

2.2.1 Hydrolysis:

Phthalate esters are susceptible to hydrolysis, a process that is significantly influenced by pH and temperature[9][12]. The hydrolysis of this compound would proceed in two steps, first to the monoester and then to phthalic acid.

-

pH: Hydrolysis is generally slow at neutral pH. The rate increases under both acidic and, more significantly, alkaline conditions[9][12].

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Given its low water solubility, hydrolysis in the aqueous phase is expected to be a slow process. However, it could be more significant in specific microenvironments, such as in landfill leachate where pH and temperature can be elevated[13].

2.2.2 Photolysis:

Photolysis, or degradation by sunlight, can be a relevant fate process for chemicals present in the upper layers of water bodies or on soil surfaces. Phthalates can undergo direct photolysis by absorbing UV radiation, leading to the cleavage of the ester bonds or transformation of the aromatic ring. The rate of photolysis is dependent on the absorption spectrum of the compound and the intensity of solar radiation[5][14].

Indirect photolysis can also occur, where other substances in the water, such as nitrate or dissolved organic matter, absorb sunlight and produce reactive species (e.g., hydroxyl radicals) that then degrade the phthalate[15][16][17]. The presence of these photosensitizers can significantly enhance the rate of degradation. For a compound like this compound, which is likely to be sorbed to particles, photolysis would be limited to the very surface layer of soil and water.

Section 3: Environmental Transport and Partitioning - Where Does It Go?

The movement and distribution of this compound in the environment are governed by its partitioning behavior between different environmental compartments.

Soil and Sediment Sorption:

With a high estimated Log Kₒc of 5.2, this compound is expected to strongly adsorb to the organic carbon fraction of soil and sediment. This sorption process significantly reduces its mobility and bioavailability. The primary mechanism of sorption for non-polar organic compounds like this phthalate is hydrophobic partitioning into soil organic matter. This strong sorption implies that leaching into groundwater is likely to be limited, and the compound will tend to accumulate in the upper soil layers or in the sediment of water bodies.

Atmospheric Transport:

The very low estimated vapor pressure and Henry's Law constant indicate that this compound has a low tendency to volatilize from soil or water surfaces. Therefore, long-range atmospheric transport is not expected to be a significant environmental pathway. Any atmospheric presence would likely be associated with particulate matter.

Bioaccumulation:

The high estimated Log Kₒw of 6.5 suggests a strong potential for bioaccumulation in aquatic and terrestrial organisms. Lipophilic compounds like this compound tend to accumulate in the fatty tissues of organisms, and this accumulation can be magnified up the food chain (biomagnification). This is a critical aspect to consider when evaluating the ecological risk of this compound.

Section 4: Experimental Protocols for Environmental Fate Assessment

To empirically determine the environmental fate of this compound, a series of standardized laboratory experiments are necessary. The following protocols are based on established methodologies for similar compounds and can be adapted for this specific phthalate.

Protocol for Determining Biodegradation in Soil

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil samples from a relevant, un-contaminated site. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Spike the soil to a final concentration relevant to potential environmental contamination, ensuring the solvent evaporates completely.

-

Incubation: Place the spiked soil in biometer flasks or similar incubation vessels. Adjust the moisture content to an optimal level (e.g., 50-60% of water holding capacity). Incubate in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At regular intervals, sacrifice replicate flasks. Extract the soil using an appropriate solvent (e.g., acetonitrile or a hexane/acetone mixture). Analyze the extracts for the concentration of this compound and its potential degradation products (mono(1-ethylbutyl) phthalate and phthalic acid) using the analytical method described in Section 5.

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.

Protocol for Determining Aqueous Photolysis

Objective: To determine the rate of direct and indirect photolysis of this compound in water.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of this compound in purified water (for direct photolysis) and in water containing photosensitizers like nitrate or dissolved organic matter (for indirect photolysis).

-

Irradiation: Place the solutions in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Controls: Wrap identical tubes in aluminum foil to serve as dark controls to account for any non-photolytic degradation.

-

Sampling and Analysis: At various time points, withdraw samples from the tubes. Extract the samples with a suitable solvent (e.g., hexane) and analyze for the concentration of this compound using the analytical method described in Section 5.

-

Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the rate of photolysis and calculate the quantum yield[18][19].

Section 5: Analytical Methodologies for Environmental Monitoring

Accurate quantification of this compound in environmental matrices is essential for fate and transport studies and for monitoring purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique due to its sensitivity and selectivity[20][21][22][23][24].

Sample Preparation

5.1.1 Water Samples:

-

Liquid-Liquid Extraction (LLE): Acidify the water sample and extract with a non-polar solvent like hexane or dichloromethane.

-

Solid-Phase Extraction (SPE): Pass the water sample through a C18 cartridge to adsorb the phthalate. Elute with a small volume of an organic solvent. This method is effective for pre-concentration[25].

5.1.2 Soil and Sediment Samples:

-

Soxhlet Extraction: A classic and exhaustive extraction method using a solvent like a hexane/acetone mixture.

-

Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE): More modern and efficient techniques that use elevated temperature and pressure to reduce extraction time and solvent consumption[20].

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method that is gaining popularity for the analysis of various organic contaminants in complex matrices[20].

Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating phthalates.

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: A temperature gradient is used to elute the compounds based on their boiling points.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is standard.

-

Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound. A full scan can be used for initial identification.

-

Conclusion: An Integrated Approach to Understanding Environmental Behavior

The environmental fate and transport of this compound are complex processes driven by its physicochemical properties. Predictive modeling, in the absence of extensive experimental data, provides a valuable framework for initial assessment. This guide has synthesized the current understanding of phthalate environmental chemistry and applied it to this specific branched-chain ester. The proposed degradation pathways, transport mechanisms, and experimental protocols offer a roadmap for future research. A comprehensive understanding of the environmental behavior of this compound is crucial for informed decision-making in chemical regulation, environmental risk assessment, and the development of sustainable chemical alternatives.

References

-

U.S. Environmental Protection Agency. (2023). EPI Suite™-Estimation Program Interface. [Link][1]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link][26]

-

Ejeian, F., et al. (2018). Biodegradation patterns of the endocrine disrupting pollutant di(2-ethyl hexyl) phthalate by Fusarium culmorum. ResearchGate. [Link][7]

-

Huang, Y., et al. (2019). Biodegradation of Structurally Diverse Phthalate Esters by a Newly Identified Esterase with Catalytic Activity toward Di(2-ethylhexyl) Phthalate. PubMed. [Link][8]

-

Wang, Y., et al. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. Semantic Scholar. [Link][9]

-

Online Chemical Modeling Environment. (n.d.). [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. [Link][27]

-

Charles River. (n.d.). EPA: EPI Suite™ analysis (U.S.). [Link][2]

-

Schink, B., & Stams, A. J. (2005). Kinetic analysis of the transformation of phthalate esters in a series of stoichiometric reactions in anaerobic wastes. PubMed. [Link][11]

-

LibreTexts. (n.d.). Appendix: Finding Chemical Properties Using EPI Suite. [Link][4]

-

ChemSafetyPRO. (2017). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. [Link][5]

-

Wang, J., et al. (2002). Study of biodegradation properties of phthalate esters in aqueous culture conditions. ResearchGate. [Link][28]

-

Farajzadeh, M. A., et al. (2016). Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography. ResearchGate. [Link][20]

-

Zhang, Y., et al. (2020). Removal of Phthalates from Aqueous Solution by Semiconductor Photocatalysis: A review. Queen's University Belfast. [Link][29]

-

Kumari, S., & Pulimi, M. (2023). Photocatalysis method for phthalate degradation. ResearchGate. [Link][30]

-

Ziembowicz, S., & Kida, M. (2017). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences. [Link][31]

-

Saito, M., et al. (2010). Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. ResearchGate. [Link][32]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link][33]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. [Link][14]

-

Wang, Y., et al. (2015). Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. ResearchGate. [Link][21]

-

Jonsson, S., et al. (2003). Transformation of phthalates via hydrolysis. ResearchGate. [Link][12]

-

Liu, R., et al. (2013). Determination of Four Phthalate Esters in Surface Water by SolidPhase Extraction and Simplified Mobile Phase HPLC. ResearchGate. [Link][35]

-

Patel, K. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. [Link][37]

-

Adams, K., et al. (2022). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link][22]

-

Jonsson, S., et al. (2006). Phthalate hydrolysis under landfill conditions. ResearchGate. [Link][13]

-

Al-Abdullah, S. (2012). A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. ScholarWorks. [Link][38]

-

d'Acampora, B., et al. (2021). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. [Link][25]

-

Luan, F., et al. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link][23]

-

U.S. Environmental Protection Agency. (1997). Environmental Research Brief: Octanol/Water Partition Coefficients for Eight Phthalate Esters. EPA NEIPS. [Link][39]

-

Huang, Y., et al. (2024). Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. PubMed. [Link][10]

-

[Determination of phthalic acid esters in soil by gas chromatography-tandem mass spectrometry]. (2013). Semantic Scholar. [Link][24]

-

Cousins, I. T., & Mackay, D. (2000). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. ResearchGate. [Link][40]

-

U.S. Environmental Protection Agency. (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS. [Link]

-

Wenk, J., et al. (2015). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing. [Link][18]

-

Cousins, I. T., et al. (2001). Relationship between solubility of phthalate esters in water and molar volume. ResearchGate. [Link][42]

-

Wang, Z., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link][15]

-

Zhang, Y., et al. (2020). Removal of Phthalates from Aqueous Solution by Semiconductor Photocatalysis: A review. Queen's University Belfast. [Link][16]

-

ResearchGate. (n.d.). The spectrum of the determination of photodegradation quantum yields. [Link][19]

-

Zhang, Y., et al. (2020). Removal of phthalates from aqueous solution by semiconductor photocatalysis: A review. ScienceDirect. [Link][17]

Sources

- 1. epa.gov [epa.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. Appendix: Finding Chemical Properties Using EPI Suite – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of Structurally Diverse Phthalate Esters by a Newly Identified Esterase with Catalytic Activity toward Di(2-ethylhexyl) Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 15. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. Removal of phthalates from aqueous solution by semiconductor photocatalysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Fast and reliable determination of phthalic acid esters in soil and lettuce samples based on QuEChERS GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fses.oregonstate.edu [fses.oregonstate.edu]

- 23. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 24. [Determination of phthalic acid esters in soil by gas chromatography-tandem mass spectrometry]. | Semantic Scholar [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. acdlabs.com [acdlabs.com]

- 27. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 32. researchgate.net [researchgate.net]

- 33. On-line Software [vcclab.org]

- 34. QSAR Toolbox [qsartoolbox.org]

- 35. researchgate.net [researchgate.net]

- 36. 3D-QSAR.com | Online 3D QSAR Platform [3d-qsar.com]

- 37. opus.govst.edu [opus.govst.edu]

- 38. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 39. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 40. researchgate.net [researchgate.net]

- 41. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

Bis(1-ethylbutyl) Phthalate degradation pathways

An In-depth Technical Guide to the Degradation Pathways of Bis(1-ethylbutyl) Phthalate

Abstract

This compound is a phthalic acid ester (PAE) utilized as a plasticizer in various polymer applications.[1] As with other PAEs, its potential for environmental persistence and endocrine-disrupting activity necessitates a thorough understanding of its degradation pathways.[2][3] This technical guide provides a comprehensive overview of the biotic and abiotic degradation mechanisms of this compound. While direct studies on this specific isomer are limited, its degradation pathways can be reliably inferred from extensive research on structurally analogous PAEs, such as di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). The guide details the universal initial hydrolysis steps, the divergent aerobic and anaerobic catabolism of the core phthalic acid intermediate, and key abiotic degradation processes. Methodologies for studying these pathways are presented, supported by quantitative data and visual diagrams to provide a holistic resource for researchers in environmental science and drug development.

Introduction: Phthalate Esters and Environmental Significance

Phthalic acid esters (PAEs) are a class of synthetic organic compounds produced on a massive scale for use as plasticizers, primarily to enhance the flexibility and durability of polymers like polyvinyl chloride (PVC).[4] Their widespread use in consumer goods, medical devices, and industrial materials has led to their ubiquitous presence as environmental contaminants.[4][5] The primary concern stems from their toxic, mutagenic, and carcinogenic properties, with many PAEs classified as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in wildlife and humans.[2][3]

The degradation of PAEs in the environment is a critical process that dictates their persistence, bioavailability, and ultimate fate. Microbial degradation is recognized as the most efficient and complete route for their elimination.[6][7] This process generally involves a two-stage strategy: an initial hydrolysis of the ester bonds followed by the aromatic cleavage of the resulting phthalic acid core.[4][5]

The Universal First Step: Enzymatic Hydrolysis

The initial and rate-limiting step in the microbial degradation of all PAEs, including this compound, is the sequential hydrolysis of the two ester linkages. This process is catalyzed by a variety of microbial enzymes, primarily esterases, hydrolases, and cutinases.[8][9]

-

Diester to Monoester: The first hydrolysis cleaves one of the ester bonds of this compound, yielding Mono-(1-ethylbutyl) Phthalate and one molecule of 3-hexanol (1-ethylbutanol).

-

Monoester to Phthalic Acid: The second hydrolysis step removes the remaining alkyl chain from the monoester, producing the central metabolic intermediate, phthalic acid (PA), and a second molecule of 3-hexanol.[10]

This de-esterification can be carried out by a wide range of bacteria and fungi.[2][9] The resulting phthalic acid is the key junction point from which divergent aerobic and anaerobic catabolic pathways proceed. The released 3-hexanol is typically metabolized through standard alcohol degradation pathways.

Figure 1: Initial enzymatic hydrolysis pathway of this compound.

Aerobic Degradation of Phthalic Acid

Under aerobic conditions, the complete mineralization of phthalic acid is a multi-step enzymatic process initiated by the introduction of molecular oxygen.[6] This pathway is well-documented in bacteria such as Pseudomonas, Gordonia, and Comamonas.[2][11]

The aerobic catabolism converges on the formation of protocatechuate (PCA), a key intermediate in the degradation of many aromatic compounds.[3][12]

-

Dioxygenation: The process begins with the action of a phthalate dioxygenase, a Rieske non-heme iron enzyme, which incorporates both atoms of O₂ into the aromatic ring to form a cis-dihydrodiol (e.g., cis-4,5-dihydroxy-dihydrophthalate).[11]

-

Dehydrogenation: An NAD⁺-dependent dehydrogenase then oxidizes the cis-dihydrodiol, restoring aromaticity and forming 4,5-dihydroxyphthalate.[11]

-

Decarboxylation: A specific decarboxylase removes a carboxyl group from 4,5-dihydroxyphthalate to yield protocatechuate (3,4-dihydroxybenzoic acid).[11][12]

-

Ring Cleavage: Protocatechuate is the substrate for ring-cleavage dioxygenases. The ring can be opened via two main routes:

Both pathways ultimately funnel the carbon skeletons into central metabolic cycles like the Krebs cycle, leading to the production of CO₂ and H₂O.[3]

Figure 2: Aerobic degradation pathway of the phthalic acid intermediate.

Anaerobic Degradation of Phthalic Acid

In the absence of oxygen, microorganisms employ a fundamentally different strategy to destabilize the phthalate ring. This pathway is common in denitrifying and sulfate-reducing bacteria.[6][13] The core mechanism involves activating the phthalate molecule with Coenzyme A (CoA) and then performing a challenging decarboxylation.

-

Activation to Thioester: Phthalic acid is activated to phthaloyl-CoA. This can be achieved by a CoA ligase (ATP-dependent) or a CoA transferase (e.g., succinyl-CoA-dependent).[6][13]

-

Decarboxylation: The highly unstable phthaloyl-CoA intermediate is then decarboxylated by a specialized enzyme, phthaloyl-CoA decarboxylase (PCD).[14] This enzyme belongs to the UbiD family and uses a prenylated flavin mononucleotide (prFMN) cofactor to catalyze this difficult reaction.[6]

-

Formation of Benzoyl-CoA: The product of this decarboxylation is benzoyl-CoA, a central and universal intermediate in the anaerobic degradation of aromatic compounds.[6][13][14] From here, the benzoyl-CoA pathway proceeds through dearomatization and ring fission, eventually feeding into central metabolism.

Figure 3: Anaerobic degradation pathway of the phthalic acid intermediate.

Abiotic Degradation Pathways

While microbial activity is the primary driver of PAE elimination, abiotic processes also contribute to their transformation in the environment, albeit typically at slower rates.[15][16]

Chemical Hydrolysis

PAEs are susceptible to chemical hydrolysis, where water cleaves the ester bonds.[16] The rate of this reaction is highly dependent on pH and temperature. While slow under neutral environmental conditions, the rate increases significantly under alkaline or acidic conditions.[16] Like enzymatic hydrolysis, this process proceeds sequentially, first forming the monoester and then phthalic acid.[15][16]

Photodegradation

Photodegradation, or photolysis, involves the breakdown of PAEs by sunlight, particularly in the UV spectrum. This process is a dominant degradation pathway in the atmosphere and the surface layers of water bodies.[17][18] The mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the molecule.[19]

-

Side-Chain Attack: Radicals can attack the 1-ethylbutyl side chains, leading to oxidation and cleavage.

-

Aromatic Ring Attack: Radicals can also attack the benzene ring, resulting in the formation of hydroxylated intermediates (e.g., hydroxyphthalates) and, in some cases, ring-opening byproducts.[18][19]

Photocatalysis, for instance in the presence of semiconductor particles like titanium dioxide (TiO₂), can significantly accelerate photodegradation rates.[18][19]

Key Microbial Players in Phthalate Degradation

A diverse array of microorganisms capable of degrading PAEs has been isolated from various contaminated environments. These microbes possess the necessary enzymatic machinery to utilize these compounds as a source of carbon and energy.

| Microbial Group | Genera | Key Characteristics & References |

| Bacteria | Gordonia, Rhodococcus, Arthrobacter | Gram-positive, high-molecular-weight PAE degraders, often possess multiple esterase genes.[2][5][20][21][22] |

| Pseudomonas, Comamonas, Sphingomonas | Gram-negative, well-studied for aerobic degradation pathways of phthalic acid.[2][11][23] | |

| Bacillus | Spore-forming bacteria capable of robust PAE degradation.[2][8] | |

| Thauera, Desulfosarcina | Denitrifying and sulfate-reducing bacteria, key players in anaerobic phthalate degradation.[13][14] | |

| Fungi | Fusarium | Known to produce potent extracellular enzymes like cutinases and esterases that efficiently hydrolyze PAEs.[8][9][24] |

Experimental Methodologies for Studying Degradation

A multi-faceted approach is required to elucidate the degradation pathway of a compound like this compound. The following protocols outline a validated workflow.

Experimental Workflow Overview

Figure 4: General experimental workflow for elucidating microbial degradation pathways.

Protocol 1: Isolation of Degrading Microorganisms

-

Sample Collection: Collect soil or sediment samples from a site with a history of plastic or industrial contamination.

-

Enrichment: Add 5g of the sample to 100 mL of Mineral Salts Medium (MSM) containing this compound (e.g., 100 mg/L) as the sole carbon source.

-

Incubation: Incubate at 30°C on a rotary shaker (150 rpm).

-

Sub-culturing: After 7 days, transfer 10 mL of the culture to fresh MSM with the phthalate. Repeat this step 3-5 times to enrich for potent degraders.

-

Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates coated with a fine emulsion of this compound. Colonies forming clear zones (halos) are positive for degradation.

-

Purification & Identification: Purify isolates by re-streaking. Identify promising strains via 16S rRNA gene sequencing.

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol is essential for identifying the transient intermediates of the degradation pathway.

-

Sample Preparation: In a time-course degradation experiment, collect 1 mL aliquots of the culture at regular intervals (e.g., 0, 6, 12, 24, 48 hours). Centrifuge to remove cells and filter the supernatant.

-

Extraction: Acidify the supernatant to pH 2-3 with HCl. Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Evaporate the organic solvent and reconstitute the residue in methanol.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm, followed by an in-line Mass Spectrometer (MS) for identification.

-

-

Metabolite Identification: Compare retention times and mass spectra of peaks with authentic standards of suspected intermediates (Mono-(1-ethylbutyl) Phthalate, Phthalic Acid, Protocatechuate).

Protocol 3: Resting Cell Assay

This technique validates whether the isolated strain can metabolize proposed intermediates without the complexities of cell growth.

-

Cell Preparation: Grow a large culture of the isolated strain on a readily available carbon source (e.g., nutrient broth). Harvest cells in the exponential phase by centrifugation, wash twice with phosphate buffer (pH 7.0), and resuspend to a high optical density (e.g., OD₆₀₀ = 2.0).

-

Incubation: Add a suspected intermediate (e.g., Phthalic Acid) to the resting cell suspension at a known concentration (e.g., 50 mg/L).

-

Analysis: Take samples over time and analyze for the disappearance of the intermediate and the appearance of downstream products using the HPLC-MS method described above.

Quantitative Degradation Data

While specific kinetic data for this compound is scarce, data from other PAEs provides a valuable benchmark for expected degradation rates under various conditions.

| Phthalate Ester | Conditions | Half-life / Degradation Rate | Reference |

| Mono-alkyl Phthalate Esters | Marine & Freshwater Sediments, 22°C | Half-lives: 16 - 39 hours | [25][26] |

| Di-n-butyl Phthalate (DBP) | Acinetobacter baumannii DP-2 | 97.8% degradation of 10 mg/L in 120 h | [27] |

| DBP, DEP, DMP (Mixture) | Paenarthrobacter sp. PH1 | Complete degradation of 1 g/L within 72 h | [28] |

| Di(2-ethylhexyl) Phthalate (DEHP) | Gordonia sp. GZ-YC7 | 70.7% degradation of 4000 mg/L in 5 days | [29] |

Conclusion and Future Outlook

The degradation of this compound follows a well-established pattern for phthalate esters, beginning with hydrolysis to phthalic acid, followed by aerobic or anaerobic ring-fission pathways. The aerobic route proceeds via protocatechuate, while the anaerobic route utilizes the benzoyl-CoA intermediate. Abiotic factors such as hydrolysis and photolysis also contribute to its environmental transformation.

Causality in Experimental Design: The described experimental workflow is a self-validating system. Enrichment culture (Protocol 1) selects for competent microbes. The degradation assay and metabolite analysis (Protocol 2) provide direct evidence of transformation and suggest a pathway. The resting cell assay (Protocol 3) then confirms that the specific organism is responsible for metabolizing the proposed intermediates, decoupling degradation from growth and providing robust evidence for the proposed biochemical steps.

Future research should focus on isolating microorganisms that can specifically degrade this compound and characterizing the unique esterases involved. Given the branched nature of the 1-ethylbutyl side chains, steric hindrance may influence the activity of certain hydrolases, making the identification of specific, highly efficient enzymes a key area for investigation in the bioremediation of this and other complex PAEs.

References

- Wang, J., Liu, Y., & Wang, S. (2021). Bacteria-driven phthalic acid ester biodegradation. Applied Microbiology and Biotechnology, 105(1), 19-32. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkrc_9qMOYDC3yKdzG_8Uqod4S6UfqYA0gnFpCZ_SzTBONRmqtvJUmG1miaOHtwVCec-DNj1z1R2eXswQxV8mHjc3NFCGiudblPlR5LDzo6mJ_VFqVaVddiDlsRa-bRhLg6BXYvM9vptlbfqf7eHOsM3cdIE3H8EDwm_3xG9gJWA6S6Q==]

- Crina, D., et al. (2024). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(1), e70024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFrkdlFMy2uNexHmm7Plg34zlZNa7zk3fZbgpoFKo9QcLpW7Rab7xmlblVbsw6K_WOzcp4utd7EdjZmd8gNoq5_OVIwFgfiMPGXqSFI9N7tstOOEmogXY8Nu7hbpHVB5nxs_epd92h8R6YDIRz]

- Boll, M., Geiger, R., Junghare, M., & Schink, B. (2020). Microbial degradation of phthalates: biochemistry and environmental implications. Environmental Microbiology Reports, 12(1), 3-15. [URL: https://pubmed.ncbi.nlm.nih.gov/31364812/]

- Wang, J., et al. (2004). Biodegradation of phthalate esters by two bacteria strains. Chemosphere, 55(4), 533-538. [URL: https://pubmed.ncbi.nlm.nih.gov/15050920/]

- Keyser, P., Pujar, B. G., Eaton, R. W., & Ribbons, D. W. (1976). Biodegradation of the phthalates and their esters by bacteria. Environmental Health Perspectives, 18, 159-166. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1475283/]

- Geiger, R., et al. (2020). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. Journal of Bacteriology, 202(15), e00184-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7383921/]

- Basak, S. K., et al. (2009). Bacterial degradation of phthalate isomers and their esters. Indian Journal of Microbiology, 49(1), 2-11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3449008/]

- Boll, M., et al. (2020). Fig. 2. Aerobic degradation of phthalic acids. ResearchGate. [URL: https://www.researchgate.

- Li, Y., et al. (2022). Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation. Molecules, 27(19), 6543. [URL: https://www.mdpi.com/1420-3049/27/19/6543]

- Benchchem. (n.d.). This compound | High-Purity Reagent. Benchchem. [URL: https://www.benchchem.com/product/b567432]

- Ahuactzin-Pérez, M., et al. (2021). Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. Journal of Environmental Science and Health, Part B, 56(10), 897-906. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8506847/]

- Junghare, M., & Schink, B. (2021). Enzymes involved in phthalate degradation in sulfate-reducing bacteria. FEBS Journal, 288(17), 5076-5091. [URL: https://www.researchgate.

- Horn, O., et al. (2004). Examples of biological degradation pathways of BPA and phthalates. ResearchGate. [URL: https://www.researchgate.

- Lalah, J. O. (2013). Transformation of phthalates via hydrolysis. ResearchGate. [URL: https://www.researchgate.

- Sarkar, A., et al. (2021). Evaluation of distinct molecular architectures and coordinated regulation of the catabolic pathways of oestrogenic dioctyl phthalate isomers in Gordonia sp. Microbiology, 167(1). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7992147/]

- Otton, S. V., et al. (2008). Biodegradation of mono-alkyl phthalate esters in natural sediments. Chemosphere, 71(11), 2011-2016. [URL: https://pubmed.ncbi.nlm.nih.gov/18331756/]

- Zhao, H., et al. (2016). Biodegradation of phthalate esters by newly isolated Rhizobium sp. LMB-1 and its biochemical pathway of di-n-butyl phthalate. Journal of Applied Microbiology, 121(5), 1319-1328. [URL: https://pubmed.ncbi.nlm.nih.gov/27530349/]

- Kim, Y. H., et al. (2002). Enhanced Degradation of an Endocrine-Disrupting Chemical, Butyl Benzyl Phthalate, by Fusarium oxysporum f. sp. pisi Cutinase. Applied and Environmental Microbiology, 68(9), 4684-4688. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC124115/]

- Geiger, R., et al. (2019). Genes, enzymes and metabolites involved in anaerobic PA degradation. ResearchGate. [URL: https://www.researchgate.net/figure/Genes-enzymes-and-metabolites-involved-in-anaerobic-PA-degradation-Encoding-structural_fig3_335222047]

- Hofmann, U., et al. (2020). Biotransformation of Phthalate Plasticizers and Bisphenol A by Marine-Derived, Freshwater, and Terrestrial Fungi. Frontiers in Microbiology, 11, 288. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7058694/]

- Chen, Y., et al. (2022). Phthalate Esters Metabolic Strain Gordonia sp. GZ-YC7, a Potential Soil Degrader for High Concentration Di-(2-ethylhexyl) Phthalate. International Journal of Molecular Sciences, 23(6), 3079. [URL: https://www.mdpi.com/1422-0067/23/6/3079]

- Chen, D., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 859. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00859/full]

- Chen, Y., et al. (2022). Phthalate Esters Metabolic Strain Gordonia sp. GZ-YC7, A Potential Soil Degrader for High Concentration Di-(2-ethylhexyl) Phthalate. Preprints.org. [URL: https://www.preprints.org/manuscript/202203.0112/v1]

- Ghosh, A., et al. (2010). Suggested pathway for the complete degradation of BBP depicting the... ResearchGate. [URL: https://www.researchgate.net/figure/Suggested-pathway-for-the-complete-degradation-of-BBP-depicting-the-metabolic-steps_fig5_221921381]

- Wang, Y., et al. (2022). Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. International Journal of Environmental Research and Public Health, 19(24), 16738. [URL: https://www.mdpi.com/1660-4601/19/24/16738]

- Song, X., et al. (2024). Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. Frontiers in Microbiology, 15. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2024.1367096/full]

- Otton, S. V., et al. (2008). Biodegradation of mono-alkyl phthalate esters in natural sediments. ResearchGate. [URL: https://www.researchgate.

- Hejda, S., et al. (2019). Fenton-like photocatalyzed degradation of dibutyl phthalate with goethite and carboxylic acids. ResearchGate. [URL: https://www.researchgate.

- Ghosh, A., et al. (2009). Metabolism of butyl benzyl phthalate by Gordonia sp. strain MTCC 4818. Journal of Basic Microbiology, 49(2), 197-204. [URL: https://pubmed.ncbi.nlm.nih.gov/19301321/]

- Chatterjee, S., et al. (2024). Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm. World Journal of Microbiology and Biotechnology, 40(1), 1. [URL: https://pubmed.ncbi.nlm.nih.gov/38057493/]

- Papoutsakis, S., et al. (2015). Photocatalytic Degradation of Dibutyl Phthalate: Effect of Catalyst Immobilization. ResearchGate. [URL: https://www.researchgate.

- Jonsson, S., et al. (2006). Phthalate hydrolysis under landfill conditions. ResearchGate. [URL: https://www.researchgate.net/publication/222959648_Phthalate_hydrolysis_under_landfill_conditions]

- United States Biological. (n.d.). This compound - Data Sheet. [URL: https://www.usbio.net/item/B4175-74]

Sources

- 1. usbio.net [usbio.net]

- 2. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sese.sysu.edu.cn [sese.sysu.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang [frontiersin.org]

- 8. Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotransformation of Phthalate Plasticizers and Bisphenol A by Marine-Derived, Freshwater, and Terrestrial Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of the phthalates and their esters by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 20. Evaluation of distinct molecular architectures and coordinated regulation of the catabolic pathways of oestrogenic dioctyl phthalate isomers in Gordonia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabolism of butyl benzyl phthalate by Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biodegradation of phthalate esters by two bacteria strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhanced Degradation of an Endocrine-Disrupting Chemical, Butyl Benzyl Phthalate, by Fusarium oxysporum f. sp. pisi Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biodegradation of mono-alkyl phthalate esters in natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2 [mdpi.com]

- 28. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]